molecular formula C25H23NO5 B13648331 (R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxy-phenyl)-butyric acid

(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxy-phenyl)-butyric acid

Cat. No.: B13648331
M. Wt: 417.5 g/mol
InChI Key: FZGWIJTZHIPMMG-UHFFFAOYSA-N
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Description

The compound (R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxy-phenyl)-butyric acid (hereafter referred to as the target compound) is a chiral amino acid derivative featuring:

  • An Fmoc (9-fluorenylmethyloxycarbonyl) group at the α-amino position, commonly used in peptide synthesis for temporary protection .
  • A 4-hydroxyphenyl substituent on the γ-carbon of the butyric acid backbone.
  • (R)-stereochemistry at the second carbon, critical for biological activity and synthetic applications.

This compound is utilized in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s orthogonality to other protecting groups (e.g., Boc, tert-butyl) and its cleavage under mild basic conditions . The hydroxy-phenyl moiety may confer unique solubility or reactivity properties compared to halogenated or alkoxy-substituted analogs.

Properties

Molecular Formula

C25H23NO5

Molecular Weight

417.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxyphenyl)butanoic acid

InChI

InChI=1S/C25H23NO5/c27-17-12-9-16(10-13-17)11-14-23(24(28)29)26-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23,27H,11,14-15H2,(H,26,30)(H,28,29)

InChI Key

FZGWIJTZHIPMMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)O)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of (R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxy-phenyl)-butyric acid primarily involves the protection of the amino group of the corresponding amino acid with the Fmoc group. The key steps include:

  • Amino Group Protection: The free amino group of the chiral amino acid precursor is reacted with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or organic bases like N,N-diisopropylethylamine (DIPEA).

  • Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at low temperatures (0 °C to room temperature) to maintain stability of reactants and avoid side reactions.

  • Purification: The product is purified by flash chromatography or preparative high-performance liquid chromatography (HPLC), often using C18 reverse-phase columns with gradients of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).

Detailed Stepwise Procedure

A representative synthesis protocol is as follows:

Step Reagent/Condition Description
1 Dissolve amino acid precursor in DMF or DCM Prepare reaction medium
2 Add base (e.g., sodium carbonate or DIPEA) Neutralize HCl formed during reaction
3 Add Fmoc-Cl dropwise at 0 °C Protect amino group selectively
4 Stir reaction mixture at 0 °C to room temperature for 1-2 hours Ensure complete reaction
5 Quench reaction with water, extract organic layer Isolate crude product
6 Purify by flash chromatography or preparative HPLC Obtain pure Fmoc-protected amino acid

Automated Solid-Phase Peptide Synthesis (SPPS) Adaptation

In industrial or high-throughput settings, the compound is synthesized or incorporated into peptides using automated peptide synthesizers. A typical cycle involves:

  • Resin swelling in DCM and DMF

  • Fmoc deprotection with 20% piperidine in DMF

  • Coupling of Fmoc-protected amino acids using coupling reagents such as HATU, PyBOP, or DIC with additives like HOAt or HOBt

  • Washing steps with DMF and DCM

  • Repetition of cycles to build peptide chains

This method ensures efficient synthesis of peptides incorporating the Fmoc-protected amino acid derivative.

Reaction Mechanisms and Chemical Analysis

Amino Protection Mechanism

The reaction of the amino group with Fmoc-Cl proceeds via nucleophilic attack of the amine on the carbonyl carbon of Fmoc-Cl, displacing chloride and forming the carbamate linkage. The base scavenges the released HCl to prevent acid-catalyzed side reactions.

Analytical Characterization

Key analytical techniques used to confirm the structure and purity include:

Technique Purpose Typical Observations
NMR Spectroscopy (1H, 13C, 2D-COSY) Confirm stereochemistry and chemical structure Characteristic Fmoc aromatic signals at 7.2-7.9 ppm; α-proton signals confirming (R)-configuration
LC-MS (Liquid Chromatography-Mass Spectrometry) Verify molecular weight and monitor reaction progress Molecular ion peak [M+H]+ at ~425.5 g/mol
HPLC Assess purity Purity >95% typical using reverse-phase C18 columns
FT-IR Spectroscopy Identify functional groups Carbonyl stretch of carbamate near 1700 cm−1; hydroxyl group O-H stretch

Research Outcomes and Data Tables

Physicochemical Properties

Property Value
Molecular Formula C26H25NO5
Molecular Weight 425.48 g/mol
IUPAC Name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxyphenyl)butanoic acid
Melting Point ~174 °C (reported for Fmoc derivatives)
Solubility Soluble in DMF, DCM; sparingly soluble in water

Yield and Purity Data from Representative Syntheses

Parameter Value/Condition
Reaction Yield 80-95% (depending on scale and purification)
Purity (HPLC) >95%
Reaction Time 1-2 hours at 0 °C to room temperature
Coupling Reagents HATU, PyBOP, DIC with HOAt or HOBt

Industrial and Scale-Up Considerations

Industrial production uses automated peptide synthesizers and optimized reaction conditions to maximize yield and purity. Key points include:

  • Use of automated reactors with controlled temperature and stirring

  • Large-scale Fmoc protection using stoichiometric amounts of Fmoc-Cl and base

  • Purification by preparative HPLC to ensure pharmaceutical-grade purity

  • Analytical quality control by LC-MS, NMR, and HPLC

Chemical Reactions Analysis

Types of Reactions

®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxy-phenyl)-butyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxy-phenyl)-butyric acid is widely used in scientific research, particularly in the following areas:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein folding.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of ®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxy-phenyl)-butyric acid involves its interaction with specific molecular targets. The Fmoc group acts as a protecting group, preventing unwanted reactions at the amino site during peptide synthesis. The hydroxyl group on the phenyl ring can form hydrogen bonds with other molecules, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Purity Key Properties References
Target Compound 4-hydroxy C25H23NO5 (inferred) 417.46 98% Hydrophilic due to -OH group; suitable for polar reaction environments
(R)-2-(Fmoc-amino)-4-(4-fluoro-phenyl)-butyric acid 4-fluoro C29H31NO23 (reported)* 419.45 98% Enhanced stability under acidic conditions; lower polarity than -OH analog
(R)-2-(Fmoc-amino)-4-(4-iodo-phenyl)-butyric acid 4-iodo C25H20INO4 527.36 97% Heavy atom effect useful in crystallography; higher molecular weight
(R)-2-(Fmoc-amino)-4-[4-(tert-butoxy)phenyl]butanoic acid 4-tert-butoxy C29H31NO5 473.56 N/A Increased steric bulk; improved solubility in organic solvents

*Note: The molecular formula for the 4-fluoro analog in (C29H31NO23) is likely a typographical error; the correct formula is inferred as C25H21FNO4.

Key Findings :

  • Electron-withdrawing groups (e.g., -F, -I) enhance stability under acidic conditions but reduce solubility in aqueous media.
  • Hydroxy groups increase polarity, making the compound more suitable for aqueous-phase reactions .
  • tert-Butoxy groups improve solubility in non-polar solvents, advantageous for SPPS in organic matrices .

Backbone Length Variations

Compound Name Backbone Molecular Formula Molecular Weight (g/mol) Key Applications References
Target Compound Butyric acid (C4) C25H23NO5 417.46 Peptide backbone elongation
(R)-3-(Fmoc-amino)-3-(4-hydroxyphenyl)propanoic acid Propanoic acid (C3) C23H19NO5 389.40 Conformational studies; constrained peptides
(R)-2-(Fmoc-amino)-4-bromo-butanoic acid Butyric acid (C4) C19H18BrNO4 404.25 Halogenation for cross-coupling reactions

Key Findings :

  • Shorter backbones (e.g., propanoic acid) restrict conformational flexibility, useful in designing rigid peptide motifs .
  • Brominated analogs enable Suzuki-Miyaura couplings for bioconjugation or labeling .

Dual Protection Strategies

Compound Name Protecting Groups Molecular Formula Key Advantages References
(R)-4-(Boc-amino)-2-(Fmoc-amino)butyric acid Fmoc + Boc C20H28N2O6 Orthogonal deprotection (Boc: acidic; Fmoc: basic)
(4R)-4-(Fmoc-amino)-1-Boc-pyrrolidine-2-carboxylic acid Fmoc + Boc C25H28N2O6 Enables synthesis of cyclic peptides

Key Findings :

  • Dual protection allows sequential deprotection, critical for synthesizing complex peptides with multiple post-translational modifications .

Biological Activity

(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxy-phenyl)-butyric acid, commonly referred to as Fmoc-D-Hyp-OH, is a fluorinated amino acid derivative that plays a significant role in peptide synthesis and drug development. Its unique structure allows it to serve as a protecting group in peptide synthesis and as a building block in the creation of bioactive compounds. This article reviews its biological activity, applications, and relevant research findings.

  • Molecular Formula : C26H25NO5
  • Molecular Weight : 425.48 g/mol
  • CAS Number : Not specified

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Peptide Synthesis :
    • This compound acts as a protecting group during the synthesis of peptides, enhancing the efficiency and selectivity of reactions. It is particularly valuable in solid-phase peptide synthesis (SPPS), where it helps stabilize reactive intermediates and facilitates the incorporation of various amino acids into peptide chains .
  • Drug Development :
    • The compound is instrumental in designing new pharmaceuticals, particularly in optimizing drug candidates' properties through structural modifications. Its incorporation into peptide sequences can enhance biological activity and specificity towards target proteins .
  • Biochemical Research :
    • Researchers utilize this compound to investigate protein interactions and functions, providing insights into cellular mechanisms and potential therapeutic targets. Its ability to form stable complexes with proteins makes it a useful tool for studying protein-ligand interactions .

Case Studies

  • Fluorinated Peptides in NMR Screening :
    • A study demonstrated the use of fluorinated amino acids, including derivatives of Fmoc-D-Hyp-OH, in 19F NMR screening for identifying enzyme inhibitors. The incorporation of fluorine atoms into peptides allows for enhanced sensitivity in detecting binding interactions, making these compounds valuable for drug discovery .
  • Targeting Protein Interactions :
    • In biochemical assays, Fmoc-D-Hyp-OH has been shown to stabilize certain protein conformations, thereby facilitating the study of protein-protein interactions (PPIs). This is crucial for understanding signaling pathways involved in various diseases .
  • Therapeutic Applications :
    • Compounds based on Fmoc-D-Hyp-OH have been explored for their potential therapeutic effects in conditions such as cancer and neurodegenerative diseases. Their ability to modulate protein interactions suggests they could serve as lead compounds for new treatments .

Data Tables

PropertyValue
Molecular FormulaC26H25NO5
Molecular Weight425.48 g/mol
Role in Peptide SynthesisProtecting group
ApplicationsDrug development, biochemical research

Q & A

Q. Discrepancies in biological activity across structural analogs: How to interpret?

  • Comparative Analysis :
  • SAR Table : Compare analogs with modifications (e.g., halogen substitution, Table 1) .
Analog Substituent Biological Activity Reference
(R)-3-Fmoc-4-(2-F-phenyl)2-FluorophenylIC50_{50} = 12 nM (Kinase X)
(R)-3-Fmoc-4-(4-OH-phenyl)4-HydroxyphenylIC50_{50} = 8 nM (Kinase X)

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